molecular formula C15H17NO2 B313435 butyl 4-(1H-pyrrol-1-yl)benzoate

butyl 4-(1H-pyrrol-1-yl)benzoate

Cat. No.: B313435
M. Wt: 243.3 g/mol
InChI Key: TXYSCEDCDACLTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 4-(1H-pyrrol-1-yl)benzoate is a benzoate ester derivative featuring a pyrrole substituent at the para position of the aromatic ring. These compounds are typically used as solvents, fragrance ingredients, or preservatives in consumer products like glow sticks .

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.3 g/mol

IUPAC Name

butyl 4-pyrrol-1-ylbenzoate

InChI

InChI=1S/C15H17NO2/c1-2-3-12-18-15(17)13-6-8-14(9-7-13)16-10-4-5-11-16/h4-11H,2-3,12H2,1H3

InChI Key

TXYSCEDCDACLTP-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC=C(C=C1)N2C=CC=C2

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N2C=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Chemical Structure and Stability
  • Butyl benzoate (CAS 136-60-7): A simple ester of butyl alcohol and benzoic acid. Under UV/TiO₂ systems, it undergoes hydrolysis and decarboxylation to form benzoic acid and mono-butyl phthalate. Photodegradation also generates butyl-(2E,4E)-7-oxohepta-2,4-dienoate as a ring-opening product .
  • For example, hydroxyl radical attack might favor substitution at the pyrrole ring, leading to distinct byproducts compared to butyl benzoate.
Degradation Pathways
Compound Key Degradation Products Conditions Mechanism
Butyl benzoate Benzoic acid, mono-butyl phthalate UV/TiO₂, hydrolysis Hydrolysis, decarboxylation
Butyl-o-hydroxybenzoate p-Benzoquinone, butyl-(2E,4E)-7-oxohepta-2,4-dienoate UV-Vis/Bi₂WO₆ Direct hole oxidation, hydroxyl radical attack
Butyl 4-(1H-pyrrol-1-yl)benzoate (hypothesized) Pyrrole-derived intermediates (e.g., pyrrole-2-carboxylic acid) UV irradiation Radical-mediated ring modification

Note: The pyrrole group may stabilize intermediates or redirect degradation pathways compared to unsubstituted benzoates .

Key Findings :

  • Butyl benzoate’s safety classification varies between suppliers, highlighting regulatory inconsistencies .

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